Rivaroxaban Impurity 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rivaroxaban Impurity 6 is a byproduct formed during the synthesis of Rivaroxaban, an oral anticoagulant medication used to prevent and treat conditions related to blood clots. This impurity is a critical N-nitrosamine compound, which has garnered attention due to its potential carcinogenic properties .
准备方法
The preparation of Rivaroxaban Impurity 6 involves several synthetic routes and reaction conditions. One method includes the use of organic solvents and specific reagents to induce the formation of the impurity. For instance, adding sodium bicarbonate to the reaction mixture, followed by isobutyl chloroformate, and then RVXB-3, results in the formation of the impurity . Industrial production methods often involve large-scale synthesis and purification processes to isolate and quantify the impurity .
化学反应分析
Rivaroxaban Impurity 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitrite salts, nitrous acid, and nitrogen oxides . The major products formed from these reactions are typically other nitrosamine compounds, which are analyzed using techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) .
科学研究应用
Rivaroxaban Impurity 6 is extensively studied in pharmaceutical research due to its potential genotoxic and mutagenic properties. It is used in the development of analytical methods for impurity profiling in drug products, ensuring the safety and efficacy of pharmaceuticals . Additionally, it serves as a reference standard in quality control, method validation, and stability studies .
作用机制
The mechanism of action of Rivaroxaban Impurity 6 involves its interaction with molecular targets and pathways related to its nitrosamine structure. Nitrosamines are known to form DNA adducts, leading to mutations and potential carcinogenesis . The impurity’s effects are primarily due to its ability to alkylate DNA, disrupting normal cellular processes and potentially leading to cancer .
相似化合物的比较
Rivaroxaban Impurity 6 is compared with other similar nitrosamine compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar carcinogenic properties and are formed through analogous chemical reactions involving nitrosating agents . this compound is unique in its specific formation during the synthesis of Rivaroxaban, making it a critical impurity to monitor in this context .
Conclusion
This compound is a significant compound in pharmaceutical research due to its potential carcinogenic properties. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Rivaroxaban and related drug products.
属性
分子式 |
C19H19N3O5S |
---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24) |
InChI 键 |
SJVCANNMDYDYLN-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。